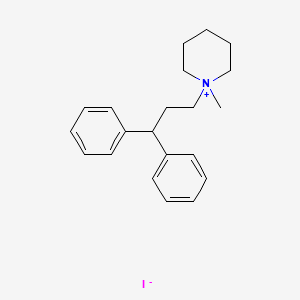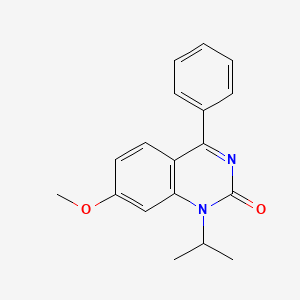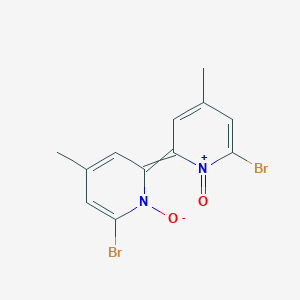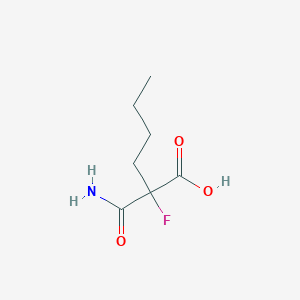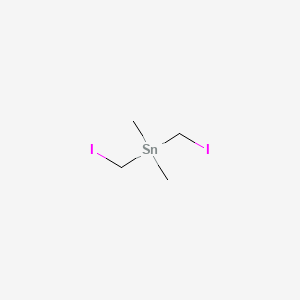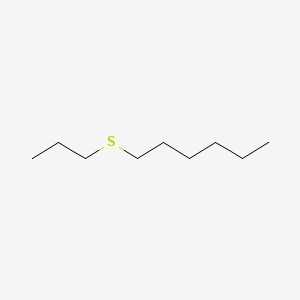
4-Thiadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiadecane is an organic compound with the molecular formula C₉H₂₀S It is a member of the thiol family, characterized by the presence of a sulfur atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Thiadecane can be synthesized through several methods. One common approach involves the reaction of decane with sulfur in the presence of a catalyst. This process typically requires elevated temperatures and controlled conditions to ensure the proper incorporation of the sulfur atom into the decane structure .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control over reaction conditions. The process often involves the use of sulfur-containing reagents and catalysts to facilitate the incorporation of sulfur into the hydrocarbon chain .
Chemical Reactions Analysis
Types of Reactions: 4-Thiadecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into simpler thiol compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler thiol compounds.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
4-Thiadecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-Thiadecane involves its interaction with molecular targets through its sulfur atom. This interaction can lead to the formation of various chemical bonds, influencing the compound’s reactivity and biological activity. The sulfur atom plays a crucial role in mediating these interactions, making this compound a valuable compound in both chemical and biological contexts .
Comparison with Similar Compounds
3-Thiadecane: Another thiol compound with a similar structure but differing in the position of the sulfur atom.
Decane: A hydrocarbon similar in structure but lacking the sulfur atom.
Uniqueness: 4-Thiadecane’s uniqueness lies in its sulfur atom, which imparts distinct chemical properties and reactivity compared to its hydrocarbon counterparts. This makes it particularly valuable in applications requiring sulfur-containing compounds .
Properties
CAS No. |
24768-43-2 |
|---|---|
Molecular Formula |
C9H20S |
Molecular Weight |
160.32 g/mol |
IUPAC Name |
1-propylsulfanylhexane |
InChI |
InChI=1S/C9H20S/c1-3-5-6-7-9-10-8-4-2/h3-9H2,1-2H3 |
InChI Key |
ABZLKKGJOVPBBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


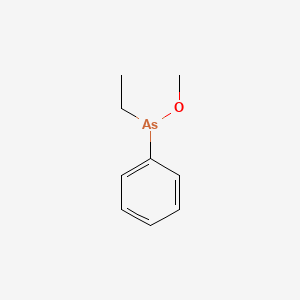
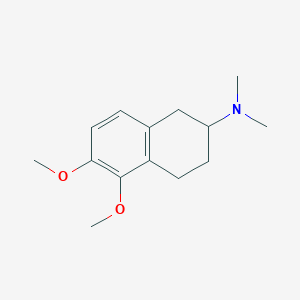
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)

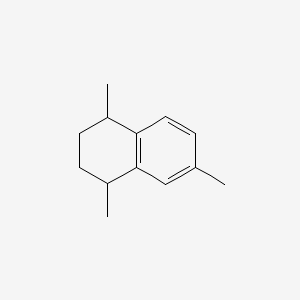
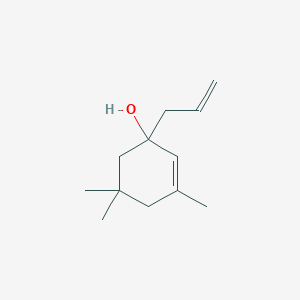
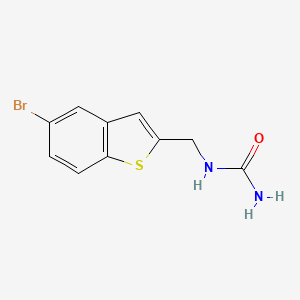
![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)
